2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one
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Overview
Description
The compound “2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one” is a cyclobutanone with a bromophenyl group attached at the 2-position and two methyl groups at the 3-position. Cyclobutanones are four-membered cyclic ketones and are known for their ring strain. The bromophenyl group is a common functional group in organic chemistry, often involved in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclobutanone ring, possibly through a [2+2] cycloaddition or other cyclization reaction. The bromophenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the strained four-membered cyclobutanone ring, with the carbonyl group at the 1-position, a bromophenyl group at the 2-position, and two methyl groups at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic carbonyl group, which could undergo nucleophilic addition reactions, and the bromophenyl group, which could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group could impact its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one involves the reaction of 4-bromobenzaldehyde with 2,2,3-trimethylcyclobutanone in the presence of a base to form the corresponding enolate intermediate, which is then subjected to an intramolecular aldol condensation to yield the desired product.", "Starting Materials": [ "4-bromobenzaldehyde", "2,2,3-trimethylcyclobutanone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and 2,2,3-trimethylcyclobutanone (1.2 equiv) in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the enolate intermediate is formed.", "Step 3: Heat the reaction mixture to reflux and continue stirring for several hours to promote the intramolecular aldol condensation.", "Step 4: Cool the reaction mixture and isolate the product by filtration or chromatography.", "Step 5: Purify the product by recrystallization or other suitable methods." ] } | |
2613382-64-0 | |
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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